1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine
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Overview
Description
1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a compound that features a piperidine ring and a benzodiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperidine and benzodiazole structures makes it a versatile molecule with diverse chemical properties.
Preparation Methods
The synthesis of 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole precursor is replaced by the piperidine group.
Final Coupling: The final step involves coupling the piperidine-substituted benzodiazole with an ethylamine derivative to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or benzodiazole moieties can be modified by introducing different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures, often using catalysts and specific reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: It is used in studies investigating the interaction of piperidine and benzodiazole derivatives with biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules, serving as a building block in various industrial processes
Mechanism of Action
The mechanism of action of 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperidine ring can interact with neurotransmitter receptors, while the benzodiazole moiety may bind to enzyme active sites, modulating their activity. These interactions can lead to various biological effects, including modulation of neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 1-[2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-amine include other piperidine and benzodiazole derivatives. These compounds share structural similarities but differ in their substituents and specific chemical properties. For example:
Piperidine Derivatives: Compounds like piperine and piperidine alkaloids exhibit similar biological activities but differ in their specific molecular targets and effects.
Benzodiazole Derivatives: Benzodiazepines, which are well-known for their sedative and anxiolytic properties, share the benzodiazole core but have different substituents that confer distinct pharmacological profiles
Properties
CAS No. |
26840-46-0 |
---|---|
Molecular Formula |
C14H20N4 |
Molecular Weight |
244.3 |
Purity |
95 |
Origin of Product |
United States |
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